3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine
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Overview
Description
3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine is an organic compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a benzooxazole ring, which is a fused ring system consisting of a benzene ring and an oxazole ring. The compound also contains a phenylamine group, which is an aromatic amine. The presence of methyl groups on the benzooxazole ring and the phenylamine group contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine typically involves the following steps:
Formation of the Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of an ortho-aminophenol with a carboxylic acid derivative. This reaction is usually carried out under acidic conditions and elevated temperatures.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenylamine Group: The phenylamine group can be introduced through a nucleophilic substitution reaction, where an appropriate halogenated precursor reacts with an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(5,6-Dimethyl-benzooxazol-2-yl)-phenylamine
- 2-Methyl-3-(5,6-dimethyl-benzooxazol-2-yl)-phenylamine
- 3-(5,6-Dimethyl-benzooxazol-2-yl)-2-ethyl-phenylamine
Uniqueness
3-(5,6-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine is unique due to the specific positioning of the methyl groups and the phenylamine group
Properties
IUPAC Name |
3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-9-7-14-15(8-10(9)2)19-16(18-14)12-5-4-6-13(17)11(12)3/h4-8H,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRCQVZYZSCLIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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